![molecular formula C13H17F3N2O B3072271 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane CAS No. 1016704-67-8](/img/structure/B3072271.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane
概要
説明
“1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane” is a chemical compound with the CAS Number: 340759-28-6 . It has a molecular weight of 258.29 . The compound is stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H17F3N2/c14-13(15,16)12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.作用機序
The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. This leads to an increase in the activity of the GABAergic system, resulting in the anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the binding of GABA to the GABAA receptor, enhance the chloride ion influx, and increase the duration of the opening of the chloride ion channel. These effects lead to an increase in the inhibitory neurotransmission and a decrease in the excitatory neurotransmission in the central nervous system.
実験室実験の利点と制限
One of the advantages of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, its low solubility in water and its potential toxicity limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane. One direction is to study its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and other neurological disorders. Another direction is to investigate its potential as a tool for studying the role of the GABAergic system in various physiological and pathological conditions. Additionally, the synthesis of analogs with improved solubility and reduced toxicity may lead to the development of more potent and selective compounds.
Conclusion
In conclusion, this compound is a synthetic organic compound that has been studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound has the potential to lead to the development of new therapies for various neurological disorders and to provide insights into the role of the GABAergic system in the central nervous system.
科学的研究の応用
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anxiolytic and anticonvulsant effects in animal models, making it a potential candidate for the treatment of anxiety disorders and epilepsy.
Safety and Hazards
特性
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMIFFHHAMEILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



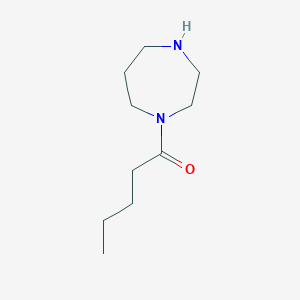
![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)
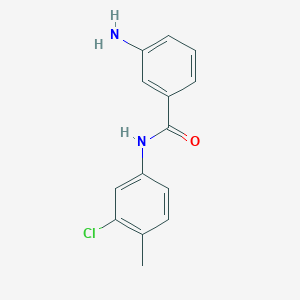
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072215.png)
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3072221.png)
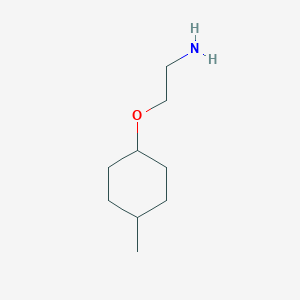
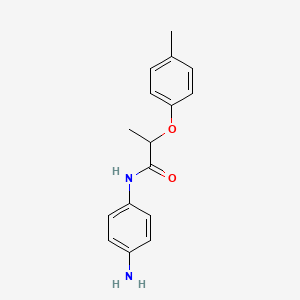
![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B3072259.png)
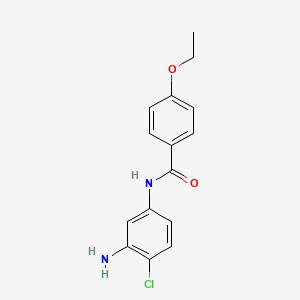


![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)